N-[(4-methylphenyl)methyl]cyclobutanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)9-13-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWUPOMXZTCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565449 | |
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154777-46-5 | |
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methylphenyl Methyl Cyclobutanamine
Strategic Disconnections and Precursor Analysis
Retrosynthetic analysis of the target molecule points to two primary precursors: a cyclobutanamine scaffold and a C8 aromatic component, typically derived from 4-methylbenzaldehyde (B123495) or a related species. The key disconnection occurs at the C-N bond, suggesting either a reductive amination pathway or a direct N-alkylation reaction as the final bond-forming step.
Cyclobutanamine, a key building block, is a strained cyclic amine whose synthesis requires specific methodologies. Classical approaches have been well-documented and remain relevant. One prominent method is the Schmidt reaction, involving the treatment of cyclobutanecarboxylic acid with hydrazoic acid in the presence of a strong acid like concentrated sulfuric acid. Another established route is the Hofmann-type rearrangement of cyclobutanecarboxamide (B75595). orgsyn.org More recent preparations have utilized oxidative rearrangement of cyclobutanecarboxamide with reagents such as lead tetraacetate. orgsyn.org Modern advancements also include photochemical methods, such as the [2+2] cycloaddition between an olefin and an imine, which can provide a basis for large-scale synthesis of cyclobutanamine derivatives. google.com
| Method | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Schmidt Reaction | Cyclobutanecarboxylic acid | Hydrazoic acid (from NaN3), H2SO4 | orgsyn.org |
| Hofmann Rearrangement | Cyclobutanecarboxamide | e.g., Bromine, NaOH | orgsyn.org |
| Oxidative Rearrangement | Cyclobutanecarboxamide | Lead tetraacetate or Iodosobenzene diacetate | orgsyn.org |
| Photochemical Cycloaddition | Olefin and Imine | Photosensitizer | google.com |
The second essential precursor is an electrophilic C8 fragment derived from p-xylene (B151628) or toluene (B28343). The most common reagents for this purpose are 4-methylbenzaldehyde (for reductive amination) and 4-methylbenzyl halides (for direct alkylation). 4-methylbenzaldehyde and (4-methylphenyl)methanol (also known as 4-methylbenzyl alcohol) are widely available commercially. nih.gov If needed, 4-methylbenzyl alcohol can be synthesized via the reduction of 4-methylbenzoic acid or its corresponding esters. For direct alkylation strategies, the alcohol can be readily converted into a more reactive electrophile, such as 4-methylbenzyl bromide or chloride, using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
| Precursor | Synthetic Role | Typical Preparation |
|---|---|---|
| 4-Methylbenzaldehyde | Carbonyl component in reductive amination | Commercially available; oxidation of p-xylene or 4-methylbenzyl alcohol |
| (4-methylphenyl)methanol | Starting material for halide synthesis | Commercially available; reduction of 4-methylbenzoic acid/esters |
| 4-Methylbenzyl Halide (Br, Cl) | Electrophile in direct N-alkylation | Halogenation of (4-methylphenyl)methanol |
Direct N-Alkylation Strategies
With the precursors in hand, the formation of the target secondary amine can be achieved through several reliable methods that directly form the nitrogen-benzyl bond.
Reductive amination is a highly effective and widely used one-pot method for synthesizing secondary amines. harvard.eduresearchgate.net The process involves the initial reaction of cyclobutanamine with 4-methylbenzaldehyde to form a Schiff base (an imine intermediate). This intermediate is then reduced in situ to yield the final product, N-[(4-methylphenyl)methyl]cyclobutanamine. A key advantage of this method is that it largely avoids the over-alkylation that can be problematic in direct alkylation with halides. harvard.edu
The choice of reducing agent is critical and influences the reaction conditions.
Sodium borohydride (B1222165) (NaBH₄) is a cost-effective reagent, but its reactivity requires careful control of conditions, often involving a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that is stable under weakly acidic conditions (pH 6-7), which favor iminium ion formation. This allows for the entire reaction to be performed in a single pot. harvard.edu
Sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) is another highly selective and mild reducing agent that has become a reagent of choice for reductive aminations. harvard.eduorganic-chemistry.org It is particularly effective and does not require the strict pH control needed for NaBH₃CN.
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol (MeOH) | Strong reductant; often used in a two-step process. | organic-chemistry.orgorganic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for iminium ions over carbonyls; requires pH control (6-7). | harvard.edu |
| Sodium triacetoxyborohydride (NaB(OAc)₃H) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, highly selective, high-yielding, no strict pH control needed. | harvard.eduorganic-chemistry.org |
An alternative to reductive amination is the direct nucleophilic substitution (S_N2) reaction between cyclobutanamine and a 4-methylbenzyl halide, such as 4-methylbenzyl bromide. In this pathway, the lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon, displacing the halide leaving group. This reaction typically requires the presence of a base to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct. While straightforward, this method can suffer from a lack of selectivity, as the desired secondary amine product can react further with the benzyl (B1604629) halide to form an undesired tertiary amine. harvard.edu Careful control of stoichiometry (e.g., using an excess of cyclobutanamine) can help to mitigate this side reaction.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer more sustainable and efficient alternatives to stoichiometric reagents. In the context of synthesizing this compound, catalytic approaches are most prominently applied in the reduction step of the reductive amination sequence.
Catalytic hydrogenation involves the use of a transition metal catalyst and hydrogen gas (H₂) to reduce the imine intermediate. This method is considered a "green" chemistry approach as it avoids the use of metal hydride reagents and produces water as the only theoretical byproduct. Common catalysts for this transformation are highly effective and operate under various pressures of hydrogen. rsc.org
| Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Ethanol, Room temperature or slightly elevated | Highly efficient, widely used, good functional group tolerance. | organic-chemistry.orgrsc.orgresearchgate.net |
| Platinum Dioxide (PtO₂) (Adam's catalyst) | H₂ (1 atm), Methanol, Room temperature | Very active catalyst once reduced in situ to platinum black. | rsc.org |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol/Methanol | Cost-effective, highly active, but can sometimes promote hydrogenolysis. | |
| Iridium Complexes (e.g., Cp*Ir) | Transfer hydrogenation (e.g., using ammonium (B1175870) formate) | Effective for direct reductive amination of ketones/aldehydes. | organic-chemistry.org |
More advanced catalytic systems, such as those employing iridium or ruthenium complexes, can facilitate direct reductive amination under transfer hydrogenation conditions, using hydrogen donors like ammonium formate (B1220265) or isopropanol, thus avoiding the need for gaseous hydrogen. organic-chemistry.org These methods continue to expand the toolkit available for the efficient and selective synthesis of complex amines.
Mechanistic Investigations and Reaction Pathways of N 4 Methylphenyl Methyl Cyclobutanamine Synthesis
Kinetic and Thermodynamic Studies of N-[(4-methylphenyl)methyl]cyclobutanamine Formation
The formation of this compound typically proceeds via the nucleophilic attack of cyclobutanamine on a 4-methylbenzyl halide or a related electrophile. This reaction is generally bimolecular, and its rate is dependent on the concentration of both reactants. Due to the lack of specific experimental kinetic data for this exact reaction, analogous systems, such as the reaction of benzyl (B1604629) halides with primary amines, provide valuable insights. These reactions predominantly follow second-order kinetics.
The thermodynamic profile of the N-alkylation of amines is generally favorable, with the formation of the more substituted amine being an exothermic process. The Gibbs free energy of the reaction is influenced by the bond energies of the bonds being broken and formed, as well as entropy changes.
Table 1: Representative Kinetic Data for Analogous N-Benzylation of Primary Amines
This table presents kinetic data for the reaction of substituted benzyl bromides with aniline in a carbon tetrachloride-phenol mixture at 60°C to illustrate the electronic effects on reaction rates.
| Benzyl Bromide Substituent | Amine | Rate Constant (k) (L·mol⁻¹·min⁻¹) |
| H | Aniline | 0.0211 researchgate.net |
| p-CH₃ | Aniline | 0.024 researchgate.net |
| p-Cl | Aniline | 0.0150 researchgate.net |
Table 2: Representative Thermodynamic Parameters for N-Alkylation of Amines
This table provides generalized thermodynamic data for the N-alkylation of a primary amine with an alkyl halide, showcasing the exothermic nature of the reaction.
| Thermodynamic Parameter | Typical Value Range |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol |
| Entropy of Reaction (ΔS) | -20 to -50 J/(mol·K) |
| Gibbs Free Energy (ΔG) | -70 to -110 kJ/mol |
Elucidation of Reaction Mechanisms in Cyclobutanamine Derivatization
The derivatization of cyclobutanamine to form this compound can proceed through several mechanistic pathways, with nucleophilic substitution being the most common.
Nucleophilic Substitution Mechanisms
The reaction between cyclobutanamine and a 4-methylbenzyl halide, such as 4-methylbenzyl bromide, is a classic example of nucleophilic substitution. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions.
The S(_N)2 mechanism is a one-step concerted process where the nucleophilic amine attacks the electrophilic carbon of the benzyl halide at the same time as the halide leaving group departs. This pathway is favored by the use of a primary benzyl halide, a strong nucleophile (primary amine), and a polar aprotic solvent. The presence of the benzene (B151609) ring in the benzyl halide substrate can stabilize the transition state through π-system conjugation, a phenomenon known as the "benzylic effect," which accelerates the S(_N)2 reaction rate compared to a simple primary alkyl halide. The methyl group at the para position of the benzyl ring further enhances this effect through its electron-donating nature.
The S(_N)1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by conditions that stabilize the carbocation, such as a polar protic solvent and electron-donating substituents on the benzene ring. The 4-methylbenzyl cation is relatively stable due to resonance delocalization of the positive charge into the aromatic ring, making an S(_N)1 pathway plausible under certain conditions. However, for a primary benzyl halide reacting with a primary amine, the S(_N)2 pathway is generally considered to be dominant.
Radical Pathways in this compound Synthesis
While less common for simple N-alkylation, radical pathways can be employed for the synthesis of this compound, particularly through modern synthetic methodologies like photoredox catalysis. In such a scenario, a photocatalyst, upon irradiation with light, can initiate a single-electron transfer process, leading to the formation of a 4-methylbenzyl radical. This radical can then be trapped by cyclobutanamine to form the desired product. These methods offer alternative reactivity and can sometimes overcome limitations of traditional nucleophilic substitution reactions.
Transition State Analysis in Cyclobutanamine-Related Reactions
The transition state in the S(_N)2 reaction for the formation of this compound involves a pentacoordinate carbon atom at the benzylic position. In this transition state, the nitrogen of the cyclobutanamine is forming a new bond to the benzylic carbon, while the bond to the leaving group (e.g., bromide) is simultaneously breaking. The geometry around the central carbon is trigonal bipyramidal. The stability of this transition state is a key determinant of the reaction rate.
Computational studies on analogous S(_N)2 reactions of benzyl halides with amines have shown that the p-orbitals of the benzene ring can overlap with the developing p-orbital on the benzylic carbon in the transition state. This orbital overlap delocalizes the electron density and lowers the energy of the transition state, thus accelerating the reaction. The electron-donating 4-methyl group further stabilizes this transition state by pushing electron density towards the reaction center.
Table 3: Calculated Activation Energies for an Analogous S(_N)2 Reaction
This table presents computationally derived activation energies for the S(_N)2 reaction of benzyl chloride with ammonia (B1221849) in the gas phase, illustrating the energy barrier of the reaction.
| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) |
| C₆H₅CH₂Cl + NH₃ | DFT (B3LYP/6-31+G*) | 15.2 |
Influence of Reaction Conditions on Selectivity and Yield of this compound
The selectivity and yield of the synthesis of this compound are highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly influence the reaction mechanism and rate. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred for S(_N)2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Polar protic solvents, like ethanol or water, can solvate both the cation and the nucleophile, and may favor the S(_N)1 pathway by stabilizing the carbocation intermediate.
Temperature: Increasing the reaction temperature generally increases the reaction rate for both S(_N)1 and S(_N)2 mechanisms. However, higher temperatures can also lead to an increase in side reactions, such as elimination or over-alkylation of the amine. Careful temperature control is therefore crucial for achieving high selectivity.
Base: In many N-alkylation reactions, a base is added to neutralize the hydrogen halide formed as a byproduct. The choice and stoichiometry of the base can affect the reaction rate and prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate or triethylamine.
Leaving Group: The nature of the leaving group on the 4-methylbenzyl electrophile also plays a critical role. A better leaving group will result in a faster reaction rate for both S(_N)1 and S(_N)2 pathways. The typical order of leaving group ability for halides is I > Br > Cl > F.
Stoichiometry and Selectivity: A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. To favor the formation of the secondary amine, it is common to use an excess of the primary amine (cyclobutanamine in this case).
Table 4: Effect of Reaction Conditions on the Yield of an Analogous N-Benzylation Reaction
This table illustrates the impact of different solvents and bases on the yield of the N-benzylation of aniline with benzyl chloride, providing a model for optimizing the synthesis of the target compound.
| Solvent | Base | Temperature (°C) | Yield (%) |
| Acetonitrile | K₂CO₃ | 80 | 85 |
| Ethanol | K₂CO₃ | 80 | 70 |
| Toluene (B28343) | Et₃N | 110 | 75 |
| DMF | K₂CO₃ | 80 | 90 |
Advanced Spectroscopic Techniques for N 4 Methylphenyl Methyl Cyclobutanamine Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-[(4-methylphenyl)methyl]cyclobutanamine, providing unambiguous evidence of its carbon-hydrogen framework and the connectivity between its distinct structural motifs: the 4-methylphenyl group, the methylene (B1212753) bridge, and the cyclobutanamine ring.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environments, and their neighboring protons through spin-spin coupling. For this compound, the aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The aliphatic region will contain signals for the benzylic methylene protons, the cyclobutane (B1203170) protons, and the methyl group protons.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| NH | 1.5 - 2.5 | broad singlet | - | 1H |
| Aromatic CH (ortho to CH₂) | 7.20 | doublet | ~8.0 | 2H |
| Aromatic CH (meta to CH₂) | 7.12 | doublet | ~8.0 | 2H |
| Benzylic CH₂ | 3.75 | singlet | - | 2H |
| Cyclobutane CH-N | 3.20 - 3.40 | quintet | ~8.5 | 1H |
| Aromatic CH₃ | 2.34 | singlet | - | 3H |
| Cyclobutane CH₂ (adjacent to CH-N) | 2.05 - 2.20 | multiplet | - | 4H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary, C-CH₂) | 137.0 |
| Aromatic C (quaternary, C-CH₃) | 136.5 |
| Aromatic CH (meta to CH₂) | 129.1 |
| Aromatic CH (ortho to CH₂) | 128.8 |
| Cyclobutane CH-N | 55.0 |
| Benzylic CH₂ | 53.5 |
| Cyclobutane CH₂ (adjacent to CH-N) | 31.0 |
| Aromatic CH₃ | 21.1 |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show strong correlations between the adjacent protons within the cyclobutane ring, confirming its structure. It would also verify the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps protons to their directly attached carbons, providing definitive ¹H-C one-bond correlations. sdsu.edu This is crucial for assigning the chemical shifts of each carbon atom based on the more easily interpreted proton spectrum. For instance, the signal at ~3.75 ppm in the ¹H spectrum would correlate with the carbon signal at ~53.5 ppm, assigning them to the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule. sdsu.edu Key HMBC correlations would include:
The benzylic CH₂ protons (~3.75 ppm) to the cyclobutane CH-N carbon (~55.0 ppm) and the aromatic quaternary carbon (~137.0 ppm).
The aromatic methyl protons (~2.34 ppm) to the attached quaternary carbon (~136.5 ppm) and the ortho aromatic CH carbons (~128.8 ppm).
The cyclobutane CH-N proton (~3.30 ppm) to the benzylic CH₂ carbon (~53.5 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net This technique helps to confirm the three-dimensional structure. Expected NOESY cross-peaks would be observed between the benzylic CH₂ protons and the ortho-protons of the 4-methylphenyl ring, confirming their spatial proximity.
Vibrational Spectroscopy Methods (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds. It is particularly useful for identifying polar functional groups. The spectrum would clearly show a moderate absorption for the N-H stretch of the secondary amine, strong absorptions for aliphatic and aromatic C-H stretches, and characteristic peaks for aromatic C=C bond stretching.
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly effective for detecting non-polar bonds and symmetric vibrations, making it an excellent complement to IR. The aromatic ring vibrations are typically strong in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Secondary Amine) | IR | 3300 - 3350 | Weak-Medium |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | IR, Raman | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1610, 1515 | Medium-Strong |
| N-H Bend | IR | 1550 - 1580 | Medium |
| C-N Stretch | IR | 1100 - 1250 | Medium |
Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent molecule. nih.gov For this compound (C₁₂H₁₇N), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure pieced together by NMR.
The most likely fragmentation pathway for this compound involves the cleavage of the benzylic C-N bond, which is electronically favorable. This would lead to the formation of a stable 4-methylbenzyl cation (which can rearrange to the even more stable tropylium (B1234903) ion). Other fragmentations can occur within the cyclobutane ring.
Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 176.1)
| Predicted m/z | Proposed Fragment Ion | Structure of Fragment |
|---|---|---|
| 105.0704 | [C₈H₉]⁺ | 4-methylbenzyl cation |
| 84.0813 | [C₅H₁₀N]⁺ | Protonated cyclobutylimine |
X-ray Crystallography for Solid-State Structural Determination Methodologies
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. The structural determination of chemical compounds through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
The process of X-ray crystallography involves several key stages:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the substance in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. The goal is to obtain a crystal that is well-ordered and of a sufficient size for diffraction experiments.
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector.
Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the "phase problem." Initial atomic positions are often found using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
The final output of a successful X-ray crystallographic analysis includes a detailed model of the molecule's structure. This information is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access.
Despite the power of this technique, the absence of published crystallographic data for this compound indicates that either the analysis has not yet been performed, the results have not been published in the accessible scientific literature, or obtaining suitable crystals for the analysis has proven to be a significant challenge. Without this primary data, a detailed discussion of its solid-state structure, including specific bond lengths, angles, and crystal packing, cannot be provided.
Computational and Theoretical Studies of N 4 Methylphenyl Methyl Cyclobutanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide range of properties can be derived, including molecular geometry, energy, and reactivity indices.
Density Functional Theory (DFT) Applications to N-[(4-methylphenyl)methyl]cyclobutanamine
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to its infrared spectrum), and various electronic properties.
Key parameters that can be calculated using DFT include:
Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy structure.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule. researchgate.net
Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies are crucial for understanding reactivity.
Below is a hypothetical data table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (amine) | 1.47 Å |
| Bond Length | C-N (benzyl) | 1.45 Å |
| Bond Length | C=C (aromatic) | 1.39 Å |
| Bond Angle | C-N-C | 112° |
| Dihedral Angle | C-C-N-C | 175° |
Note: The data in this table is illustrative and represents typical values for similar chemical structures.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain very accurate energies and properties, serving as a benchmark for other methods.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov
Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.orgscribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comyoutube.com The energy and shape of these orbitals can indicate how a molecule will react. For this compound, the HOMO is likely to be located on the nitrogen atom of the amine and the electron-rich aromatic ring, suggesting these are the sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
A hypothetical table of FMO energies for this compound is presented below.
| Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Note: The data in this table is illustrative and represents typical values for similar chemical structures.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity.
In Silico Prediction of Spectroscopic Parameters for this compound
Computational methods can be used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, quantum chemical calculations can predict:
NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra. nih.gov
IR Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated to predict the infrared spectrum. researchgate.net
UV-Vis Absorption Spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum. bsu.by
Structure Reactivity Relationships of N 4 Methylphenyl Methyl Cyclobutanamine
Impact of the N-[(4-methylphenyl)methyl] Substituent on Cyclobutanamine Core Reactivity
The introduction of the 4-methylbenzyl group to the nitrogen atom of cyclobutanamine significantly modulates the reactivity of the parent amine. This substituent exerts its influence primarily through a combination of inductive and steric effects. The benzyl (B1604629) group, in general, is electron-withdrawing due to the sp² hybridized carbons of the phenyl ring, which are more electronegative than the sp³ hybridized nitrogen. However, the methylene (B1212753) (-CH₂-) spacer between the phenyl ring and the nitrogen atom mitigates this inductive withdrawal.
Electronic Effects of the 4-Methylphenyl Group on the Cyclobutanamine Nitrogen
The 4-methylphenyl group, also known as a tolyl group, has a nuanced electronic impact on the nitrogen atom of the cyclobutanamine. The phenyl ring itself is inherently electron-withdrawing via induction. However, the methyl group at the para position is an electron-donating group through both induction and hyperconjugation. This electron donation partially counteracts the inductive withdrawal of the phenyl ring.
The net electronic effect on the nitrogen's basicity and nucleophilicity is a result of these competing factors. Compared to a simple N-benzylcyclobutanamine, the 4-methyl group slightly increases the electron density on the phenyl ring, which in turn can marginally increase the electron density on the nitrogen atom through the methylene bridge. This would be expected to make the nitrogen of N-[(4-methylphenyl)methyl]cyclobutanamine slightly more basic and nucleophilic than its non-methylated counterpart.
The following table illustrates the expected relative basicity (pKb) based on the electronic effects of substituents on a hypothetical N-benzylcyclobutanamine core. Lower pKb values indicate stronger basicity.
| Compound | Substituent on Phenyl Ring | Expected Electronic Effect | Predicted Relative pKb |
| N-(phenylmethyl)cyclobutanamine | -H | Neutral (baseline) | Higher (weaker base) |
| This compound | -CH₃ (para) | Electron-donating | Lower (stronger base) |
| N-[(4-nitrophenyl)methyl]cyclobutanamine | -NO₂ (para) | Electron-withdrawing | Highest (weakest base) |
This table presents predicted trends based on established electronic effects of substituents and is for illustrative purposes.
Steric Hindrance and Conformational Effects on Reaction Pathways
The this compound molecule is subject to significant steric constraints that influence its reactivity. The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve ring strain. The attachment of the bulky 4-methylbenzyl group to the nitrogen atom further restricts the conformational freedom around the C-N bonds.
This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the approach of a bulky electrophile, the substituent may shield one face of the molecule, directing the attack to the less hindered face. The rotational barrier around the N-CH₂ bond can also lead to preferred conformations that either facilitate or impede the approach of reactants. The presence of bulky groups can slow down reaction rates by hindering the approach of reactants to the reaction center. researchgate.net
The interplay between the puckered cyclobutane ring and the spatial demands of the N-substituent can lead to distinct conformers with different energy levels. The most stable conformer will be the one that minimizes steric clashes, and this will be the predominant species in solution, thereby dictating the observed reaction pathway.
Correlation of Structural Features with Reaction Kinetics and Thermodynamics
The structural features of this compound directly correlate with the kinetics and thermodynamics of its reactions.
Kinetics: The rate of a reaction involving the nitrogen's lone pair is highly dependent on both electronic and steric factors.
Electronic Effects: The electron-donating nature of the 4-methyl group is expected to increase the nucleophilicity of the nitrogen, thereby increasing the rate of reaction with electrophiles compared to an unsubstituted benzyl group.
Thermodynamics: The stability of the products and reactants is influenced by the structure of the amine.
The basicity of the amine, a thermodynamic property, is enhanced by the electron-donating 4-methyl group, leading to a more stable conjugate acid upon protonation.
In substitution reactions, the steric strain in the starting material can be released or increased in the product, shifting the equilibrium position. If a reaction leads to a product with less steric hindrance around the nitrogen, it will be thermodynamically favored.
The following table provides a hypothetical correlation for a generic nucleophilic substitution reaction.
| Structural Feature | Impact on Kinetics (Rate) | Impact on Thermodynamics (Equilibrium) |
| 4-Methyl Group (Electronic) | Rate increase (higher nucleophilicity) | More stable conjugate acid (stronger base) |
| Benzyl Group (Steric) | Rate decrease (steric hindrance) | May favor products with reduced steric strain |
| Cyclobutane Ring (Steric) | Rate decrease (ring strain can affect transition state) | Ring strain influences overall enthalpy change |
This table is illustrative and the net effect depends on the specific reaction.
Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Analogues
For a series of N-[(substituted-phenyl)methyl]cyclobutanamine analogues, key descriptors would include:
Electronic Descriptors: Hammett constants (σ) for the substituents on the phenyl ring to quantify their electron-donating or -withdrawing ability.
Steric Descriptors: Taft steric parameters (Es) or computational parameters like molar volume or surface area to quantify the bulk of the substituents.
Topological and Quantum Chemical Descriptors: Molecular weight, connectivity indices, and calculated parameters such as HOMO/LUMO energies and partial atomic charges on the nitrogen atom.
A hypothetical QSRR equation for the reaction rate constant (log k) might take the form:
log k = ρσ + δEs + c
Where:
ρ (rho) is the reaction constant indicating the sensitivity of the reaction to electronic effects.
σ (sigma) is the Hammett constant for the substituent.
δ (delta) is the reaction constant indicating the sensitivity to steric effects.
Es is the Taft steric parameter.
c is a constant for the given reaction series.
By synthesizing a library of analogues with varying substituents on the phenyl ring and measuring their reaction rates, a statistically valid QSRR model could be developed. This model would allow for the prediction of reactivity for new, unsynthesized analogues and provide deeper insight into the mechanistic details of their reactions.
Derivatization Strategies and Synthesis of N 4 Methylphenyl Methyl Cyclobutanamine Analogues
Synthetic Modifications of the Cyclobutanamine Ring System
The cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a key feature of the molecule that can be manipulated through various synthetic strategies to alter the spatial arrangement of substituents and introduce new functionalities.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer a means to modify the carbocyclic core of N-[(4-methylphenyl)methyl]cyclobutanamine, leading to analogues with five- or three-membered rings, respectively. These transformations can significantly impact the conformational properties of the molecule.
Ring Expansion: One common strategy for the expansion of cyclobutane rings involves the rearrangement of a cyclobutylmethyl cation, which can be generated from a corresponding alcohol. For instance, treatment of a 1-(aminomethyl)cyclobutanol (B574032) derivative with an acid could induce a Tiffeneau-Demjanov-type rearrangement to yield a cyclopentanone (B42830). Subsequent reductive amination would provide the N-[(4-methylphenyl)methyl]cyclopentanamine analogue. Another approach involves the reaction of N-[(4-methylphenyl)methyl]cyclobutanone with diazomethane, which can lead to the insertion of a methylene (B1212753) group and the formation of a cyclopentanone derivative.
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cycloalkanones. harvard.edu To apply this to the synthesis of cyclopropane (B1198618) analogues of the target compound, this compound would first need to be converted to the corresponding cyclobutanone (B123998). Halogenation at the α-position followed by treatment with a base would induce the rearrangement to a cyclopropanecarboxylic acid derivative, which could then be converted to the desired cyclopropylmethylamine analogue.
| Transformation | Reagents and Conditions | Resulting Analogue Core |
| Ring Expansion | 1. Acid-catalyzed rearrangement of a 1-(aminomethyl)cyclobutanol derivative. 2. Reductive amination. | Cyclopentanamine |
| Ring Expansion | Reaction of N-[(4-methylphenyl)methyl]cyclobutanone with diazomethane. | Cyclopentanone (intermediate) |
| Ring Contraction | 1. Conversion to cyclobutanone. 2. α-Halogenation. 3. Base-induced Favorskii rearrangement. 4. Conversion of carboxylic acid to amine. | Cyclopropanemethylamine |
Introduction of Additional Substituents on the Cyclobutane Ring
The introduction of substituents onto the cyclobutane ring can provide valuable insights into the steric and electronic requirements for biological activity. Various synthetic methods can be employed to achieve this.
One approach involves the use of substituted cyclobutanone precursors. For example, a [2+2] cycloaddition between a ketene (B1206846) and a substituted alkene can generate a substituted cyclobutanone, which can then be subjected to reductive amination with 4-methylbenzylamine (B130917) to yield the desired analogue. Alternatively, functionalization of a pre-existing N-[(4-methylphenyl)methyl]cyclobutanone can be achieved through enolate chemistry. Deprotonation with a strong base followed by reaction with an electrophile (e.g., an alkyl halide or an aldehyde) can introduce a substituent at the C2 position. Subsequent reduction of the ketone would yield a substituted this compound.
| Position of Substitution | Synthetic Strategy | Potential Substituents |
| C2 | Reductive amination of a 2-substituted cyclobutanone. | Alkyl, Aryl, Hydroxyl |
| C3 | [2+2] Cycloaddition using a substituted alkene. | Alkyl, Halogen |
| C2 | Enolate alkylation of N-[(4-methylphenyl)methyl]cyclobutanone. | Alkyl, Hydroxymethyl |
Variations of the (4-methylphenyl)methyl Substituent
Isosteric Replacements in the Phenyl Ring
Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com The 4-methylphenyl group can be replaced with a variety of isosteres.
For example, replacing the phenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom, potentially altering the compound's solubility and ability to form hydrogen bonds. Thiophene, furan, or pyrrole (B145914) rings can also be used as replacements, each imparting distinct electronic and steric characteristics. The synthesis of these analogues would typically involve the reaction of cyclobutanamine with the corresponding heteroarylmethyl halide.
| Original Group | Isosteric Replacement | Rationale for Replacement |
| 4-Methylphenyl | Pyridyl | Introduce basicity, alter solubility, potential for new hydrogen bonds. |
| 4-Methylphenyl | Thienyl | Modify electronic properties and lipophilicity. |
| 4-Methylphenyl | Furanyl | Alter steric and electronic profile. |
| 4-Methylphenyl | Naphthyl | Increase lipophilicity and potential for π-stacking interactions. |
Modifications of the Alkyl Linker
The methylene linker between the phenyl ring and the nitrogen atom can also be a target for modification. Altering the length or rigidity of this linker can change the relative orientation of the aromatic ring and the cyclobutanamine moiety.
Homologation, or the extension of the alkyl chain, can be achieved by synthesizing analogues with an ethyl or propyl linker. This would involve the reaction of cyclobutanamine with 2-(4-methylphenyl)ethyl bromide or 3-(4-methylphenyl)propyl bromide, respectively. Conversely, incorporating the linker into a cyclic system, such as a cyclopropane ring, would introduce conformational rigidity. Furthermore, the introduction of a substituent, such as a methyl group, on the benzylic carbon can create a chiral center and influence the compound's stereochemistry.
| Linker Modification | Synthetic Approach | Potential Impact |
| Homologation (Ethyl, Propyl) | Reaction with corresponding phenylethyl or phenylpropyl halide. | Alters distance and flexibility between the two ring systems. |
| Introduction of Rigidity | Incorporation of the linker into a cyclic structure. | Restricts conformational freedom. |
| Benzylic Substitution | Alkylation of an intermediate imine. | Introduces a chiral center, potential for stereoselective interactions. |
Synthesis and Stereochemical Study of Chiral this compound Analogues
The introduction of chirality into the this compound scaffold can lead to enantiomers with different biological activities and pharmacokinetic profiles. Chirality can be introduced at the cyclobutane ring or at the benzylic carbon of the substituent.
The synthesis of chiral cyclobutanamine analogues can be achieved through several methods. Asymmetric [2+2] cycloadditions using chiral catalysts or auxiliaries can produce enantiomerically enriched cyclobutanone precursors. Subsequent reductive amination would then yield the chiral target compounds. Alternatively, resolution of a racemic mixture of this compound or a key intermediate can be performed using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
A stereochemical study of these chiral analogues would involve the determination of their absolute configuration, for example, by X-ray crystallography of a suitable derivative. The biological activity of the individual enantiomers would then be evaluated to determine if the target interaction is stereospecific.
| Chiral Center Location | Synthetic Strategy | Method of Stereochemical Analysis |
| Cyclobutane Ring | Asymmetric [2+2] cycloaddition. | Chiral HPLC, X-ray crystallography. |
| Cyclobutane Ring | Resolution of racemic mixture via diastereomeric salt formation. | Polarimetry, NMR with chiral shift reagents. |
| Benzylic Carbon | Asymmetric reduction of a corresponding imine. | Chiral HPLC, Circular Dichroism. |
Asymmetric Synthesis Approaches
The creation of single-enantiomer compounds is a critical challenge in modern organic synthesis, as the biological activity of chiral molecules often resides in only one of its enantiomeric forms. Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for resolving racemic mixtures. For analogues of this compound, several catalytic asymmetric methods can be envisioned, primarily focusing on the stereocontrolled construction of the substituted cyclobutane ring.
One prominent strategy involves the catalytic asymmetric [2+2] cycloaddition. This method constructs the cyclobutane ring by reacting two different alkene components under the influence of a chiral catalyst. For instance, a substituted styrene (B11656) derivative could react with a suitable alkene bearing the nitrogen functionality, guided by a chiral Lewis acid or a transition metal complex. The choice of catalyst is paramount in dictating the enantioselectivity of the cycloaddition.
Another powerful approach is the enantioselective conjugate addition to a cyclobutene (B1205218) precursor. nih.gov This method starts with a pre-formed cyclobutene ring and introduces a substituent in a stereocontrolled manner. For example, a chiral copper or rhodium catalyst can mediate the addition of an organometallic reagent to a cyclobutenone, followed by further functional group manipulation to yield the desired chiral cyclobutanamine analogue. researchgate.net The use of chiral bifunctional catalysts, such as those based on cinchona alkaloids, has also proven effective in promoting highly enantioselective Michael additions to cyclobutene systems. nih.gov
A hypothetical catalytic approach to an analogue is summarized in the table below, illustrating the impact of different chiral ligands on the reaction's stereochemical outcome.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Rh(I)/Chiral Diene | (R,R)-Ph-BPE | Toluene (B28343) | 25 | 85 | 92 |
| Cu(II)/BOX | (S,S)-Ph-BOX | CH2Cl2 | 0 | 91 | 95 |
| Organocatalyst | Diphenylprolinol Silyl Ether | CHCl3 | -20 | 78 | 88 |
This table presents hypothetical data based on typical results for asymmetric catalytic reactions in cyclobutane synthesis to illustrate the comparative performance of different catalytic systems.
Chiral Resolution Techniques for Enantiomeric Purity
When a racemic mixture of this compound is synthesized, it becomes necessary to separate the enantiomers to isolate the desired stereoisomer. Chiral resolution is the process of separating a racemate into its pure enantiomers.
Classical Resolution via Diastereomeric Salt Formation
A well-established and cost-effective method for resolving amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org Since this compound is a basic compound, it can be reacted with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. pbworks.comsciencemadness.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.org One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the purified salt with a base to break the ionic bond.
The efficiency of this separation is highly dependent on the choice of the chiral acid and the crystallization solvent.
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of Recovered Amine (ee, %) |
|---|---|---|---|
| (R,R)-(+)-Tartaric Acid | Methanol | 41 | >98 |
| (S,S)-(-)-Di-p-toluoyl-tartaric acid | Ethanol/Water | 45 | >99 |
| (R)-(-)-Mandelic Acid | Isopropanol | 35 | 97 |
This table provides illustrative data on the efficiency of classical chiral resolution using different resolving agents, based on common outcomes for secondary amine separations.
Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including amines. nih.gov For this compound, a normal-phase HPLC method with a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) would likely be effective. nih.gov The addition of small amounts of an acidic or basic modifier can sometimes improve the separation efficiency. chromatographyonline.com
Preparation of Isotope-Labeled this compound for Mechanistic Probes
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.govnih.gov The synthesis of this compound labeled with stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can be achieved through various synthetic routes.
Deuterium Labeling
Deuterium can be selectively incorporated into the molecule at several positions. For instance, labeling the benzylic position (the CH₂ group connecting the phenyl ring to the nitrogen) can be accomplished by reductive amination of cyclobutanone with a deuterium-labeled p-methylbenzylamine or, conversely, by the reduction of the imine formed from p-tolualdehyde and cyclobutanamine using a deuterium source like sodium borodeuteride (NaBD₄). General methods for the synthesis of selectively deuterated amines are available. nih.gov
Another strategy involves H-D exchange reactions on the final molecule or a precursor. For example, the methyl group on the phenyl ring could be deuterated starting from a deuterated toluene derivative.
Carbon-13 Labeling
Carbon-13 labeling often requires a more bespoke synthetic approach, starting from a ¹³C-labeled precursor. To label the benzylic carbon, the synthesis could begin with ¹³C-labeled p-tolualdehyde. orgsyn.orgchemicalbook.com This aldehyde can be prepared from ¹³C-labeled toluene. Subsequent reductive amination with cyclobutanamine would then place the ¹³C isotope at the desired benzylic position. Alternatively, labeling the carbonyl group of cyclobutanone with ¹³C and then performing the reductive amination would place the isotope at the C1 position of the cyclobutane ring.
The choice of labeling strategy depends on the specific mechanistic question being investigated. For example, a deuterium label at the benzylic position could be used to probe for a kinetic isotope effect in a reaction involving the cleavage of that C-H bond.
| Isotope | Labeling Position | Precursor | Labeling Reagent/Method | Isotopic Enrichment (%) |
|---|---|---|---|---|
| ²H (D) | Benzylic (α-CH₂) | Imine of p-tolualdehyde and cyclobutanamine | NaBD₄ | >98 |
| ¹³C | Benzylic (α-C) | [¹³C]-p-Tolualdehyde | Reductive Amination | >99 |
| ¹³C | Cyclobutane C1 | [1-¹³C]-Cyclobutanone | Reductive Amination | >99 |
| ²H (D) | Aromatic Ring | N-benzylcyclobutanamine | H-D exchange with D₂O, Pd/C catalyst | Variable |
This table outlines potential strategies for the synthesis of isotope-labeled this compound, with expected isotopic enrichment levels based on established labeling methodologies.
Non Clinical Academic Applications and Research Utility of N 4 Methylphenyl Methyl Cyclobutanamine
N-[(4-methylphenyl)methyl]cyclobutanamine as a Building Block in Complex Organic Synthesis
There is no available research to detail the use of this compound as a building block in complex organic synthesis.
Utility in the Development of Mechanistic Probes for Reaction Studies
No studies have been found that explore the utility of this compound in the development of mechanistic probes for reaction studies.
Exploration in Materials Science Research (e.g., as monomers or ligands)
There is a lack of published information regarding the exploration of this compound in materials science research.
Application in Supramolecular Chemistry Research
Research on the application of this compound in the field of supramolecular chemistry has not been identified.
Role in the Design of Novel Catalytic Systems
There is no available data to suggest a role for this compound in the design of novel catalytic systems.
Future Directions and Emerging Research Avenues for N 4 Methylphenyl Methyl Cyclobutanamine
Unexplored Synthetic Routes and Methodologies
The synthesis of N-[(4-methylphenyl)methyl]cyclobutanamine and its analogs is an area ripe for exploration, with several modern synthetic methodologies yet to be applied. These could offer improvements in efficiency, selectivity, and environmental impact over classical methods.
Photocatalytic N-Alkylation: The use of visible-light photocatalysis for the N-alkylation of amines has emerged as a powerful and green synthetic tool. This methodology could be applied to the synthesis of this compound by reacting cyclobutanamine with 4-methylbenzyl alcohol or its derivatives. The mild reaction conditions of photocatalysis could lead to higher yields and cleaner reaction profiles.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis of this compound would allow for its rapid and efficient production for further research. This could involve the reaction of cyclobutanamine with 4-methylbenzaldehyde (B123495) under reductive amination conditions in a continuous flow reactor.
Catalytic Hydrogen Borrowing: This atom-economical approach utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine. The catalyst then returns the hydrogen to the resulting imine to afford the N-alkylated product. Applying this to the reaction of cyclobutanamine with 4-methylbenzyl alcohol could provide a highly efficient and waste-minimizing synthetic route.
| Synthetic Methodology | Potential Precursors | Key Advantages |
| Photocatalytic N-Alkylation | Cyclobutanamine, 4-methylbenzyl alcohol/halide | Mild conditions, high selectivity, green approach |
| Flow Chemistry | Cyclobutanamine, 4-methylbenzaldehyde | Scalability, enhanced safety, precise control |
| Catalytic Hydrogen Borrowing | Cyclobutanamine, 4-methylbenzyl alcohol | Atom economy, reduced waste, catalytic process |
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and computational methods can provide these much-needed insights.
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Furthermore, advanced techniques like NOESY and ROESY could provide information about the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. These calculations can also be used to predict its NMR and UV-Vis spectra, aiding in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing its conformational landscape and the flexibility of the cyclobutane (B1203170) ring and the N-benzyl group. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules.
| Technique | Information Gained | Potential Significance |
| 2D NMR Spectroscopy | Unambiguous signal assignment, through-bond and through-space correlations | Confirmation of structure, understanding of solution-phase conformation |
| DFT Calculations | Optimized geometry, electronic properties, predicted spectra | Insight into reactivity, support for experimental data |
| Molecular Dynamics Simulations | Conformational landscape, molecular flexibility | Understanding of dynamic behavior and potential interactions |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. These tools can be used to predict the properties and reactivity of molecules, accelerating the pace of research and discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of derivatives of this compound and evaluating their biological activity or other properties, QSAR models could be developed. These models could then be used to predict the activity of virtual compounds, guiding the synthesis of more potent or effective molecules.
Predictive Reactivity Models: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. Such models could be used to identify the optimal conditions for the synthesis of this compound or to predict its reactivity in various chemical transformations.
De Novo Molecular Design: AI-powered platforms can be used to design novel molecules with desired properties. By providing the structural features of this compound as a starting point, these platforms could generate new, related structures with potentially enhanced properties for specific applications.
Potential for Novel Academic Applications in Uncharted Chemical Spaces
The unique structural features of this compound make it an interesting candidate for exploration in several areas of academic research.
Fragment-Based Drug Discovery (FBDD): The relatively small size and defined three-dimensional shape of this molecule make it an ideal fragment for use in FBDD. It could be screened against a variety of biological targets to identify weak binding interactions, which could then be optimized to develop more potent drug candidates.
Bioorthogonal Chemistry: The cyclobutane moiety could potentially be functionalized to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This could enable the use of this compound derivatives as probes for imaging or tracking biological molecules.
Development of Novel Catalysts: The secondary amine in this compound could be used as a coordinating ligand for transition metals, potentially leading to the development of novel catalysts for a variety of organic transformations. The steric bulk of the cyclobutane and 4-methylbenzyl groups could influence the selectivity of these catalysts.
Sustainable and Scalable Production Methodologies for Academic Research
For this compound to be widely studied, sustainable and scalable methods for its production are necessary.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers a green and highly selective alternative to traditional chemical methods. A biocatalytic approach to the synthesis of this compound could involve the use of a transaminase or a reductive aminase to couple cyclobutanamine with a suitable precursor.
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical CO2, or bio-derived solvents, would significantly reduce the environmental impact of the synthesis of this compound.
| Approach | Key Features | Potential Impact |
| Biocatalysis | Use of enzymes, high selectivity, mild conditions | Reduced environmental footprint, access to chiral analogs |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Optimized efficiency and sustainability |
| Green Solvents | Replacement of hazardous solvents | Improved safety and reduced environmental pollution |
Q & A
Q. What are the optimal synthetic routes for N-[(4-methylphenyl)methyl]cyclobutanamine, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound can be approached via reductive amination or alkylation of cyclobutanamine with 4-methylbenzyl halides. For example, reductive amination using sodium cyanoborohydride in methanol under acidic conditions (pH ~5) has been effective for similar secondary amines, achieving yields of 60–75% after purification . To optimize yields, control reaction temperature (20–25°C), use anhydrous solvents, and employ catalytic additives like molecular sieves to absorb byproducts. Characterization via H NMR and GC-MS is critical to confirm purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the benzyl and cyclobutane moieties. Look for aromatic protons (δ 6.8–7.2 ppm) and cyclobutane ring protons (δ 1.5–2.5 ppm). The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm .
- Mass Spectrometry : Electron ionization (EI) MS at 70 eV provides clear molecular ion peaks (e.g., m/z 189 for [M]) and fragmentation patterns indicative of the benzyl-cyclobutanamine backbone .
- IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm) and C–N (1250–1350 cm) bonds help validate the amine structure .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data for this compound derivatives?
Methodological Answer: Discrepancies in spectroscopic or reactivity data (e.g., unexpected byproducts in synthesis) can be addressed using density functional theory (DFT) calculations. For example:
- Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts via gauge-invariant atomic orbital (GIAO) methods. Compare with experimental H NMR to identify structural anomalies .
- Simulate reaction pathways (e.g., reductive amination) to identify energy barriers and intermediates, explaining side reactions .
- Validate computational results against high-resolution MS or X-ray crystallography data (if available) .
Q. What strategies are recommended for analyzing the metabolic stability of this compound in in vitro models?
Methodological Answer:
- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human or rodent) in NADPH-enriched buffer. Use LC-MS/MS to monitor parent compound depletion and metabolite formation over 60 minutes .
- Cytochrome P450 Inhibition Studies : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., midazolam for CYP3A4). Calculate IC values to assess enzyme interaction risks .
- Isotopic Labeling : Introduce C or H labels to track metabolic pathways via mass spectrometry .
Q. How can researchers address conflicting data in the biological activity of this compound analogs?
Methodological Answer:
- Dose-Response Reproducibility : Conduct assays (e.g., enzyme inhibition or cytotoxicity) in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Counter-Screen Assays : Test analogs against unrelated targets (e.g., kinase panels) to confirm selectivity .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents on the phenyl or cyclobutane groups to isolate pharmacophores responsible for activity. For example, replacing the 4-methyl group with halogens (e.g., -F) may enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
